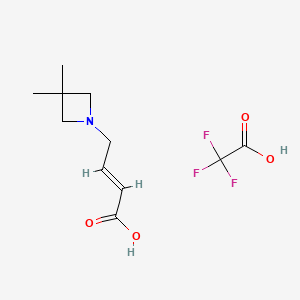
(2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid; trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a but-2-enoic acid backbone with a 3,3-dimethylazetidin-1-yl substituent, and it is often associated with trifluoroacetic acid in its studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid typically involves the reaction of 3,3-dimethylazetidine with but-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine derivatives and butenoic acid derivatives, which share structural similarities with (2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid.
Uniqueness
What sets (2E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid apart is its unique combination of the azetidine ring and the butenoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16F3NO4 |
|---|---|
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
(E)-4-(3,3-dimethylazetidin-1-yl)but-2-enoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15NO2.C2HF3O2/c1-9(2)6-10(7-9)5-3-4-8(11)12;3-2(4,5)1(6)7/h3-4H,5-7H2,1-2H3,(H,11,12);(H,6,7)/b4-3+; |
Clave InChI |
ZDPICFLLJAZULH-BJILWQEISA-N |
SMILES isomérico |
CC1(CN(C1)C/C=C/C(=O)O)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1(CN(C1)CC=CC(=O)O)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















